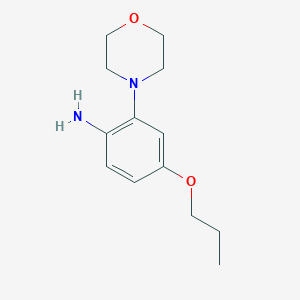

2-Morpholino-4-propoxyaniline

Description

Contextualization within the Landscape of Substituted Aniline (B41778) Derivatives

Aniline and its derivatives are fundamental building blocks in organic synthesis, serving as precursors for a wide array of dyes, polymers, pharmaceuticals, and agrochemicals. nih.govchemrxiv.orgresearchgate.net The introduction of various substituents onto the aniline ring dramatically alters its electronic properties, reactivity, and biological activity. nih.govorganic-chemistry.org These modifications can influence the compound's utility, for instance, as a starting material for creating complex heterocyclic systems like benzothiazoles and cinnolines, or in the synthesis of azo dyes. nih.gov Substituted anilines are also key components in the development of materials with specific electronic or optical properties. researchgate.net The specific substitution pattern of 2-Morpholino-4-propoxyaniline, with a morpholine (B109124) group at the ortho position and a propoxy group at the para position, places it within a class of aniline derivatives with potential for diverse applications, from medicinal chemistry to materials science.

Overview of Aryloxyamine and Propyl Ether Functionalities in Synthetic Chemistry

The term "aryloxyamine" describes a class of compounds where an amino group is attached to an aryl ring that also bears an ether linkage. bohrium.com These structures are valuable intermediates in organic synthesis, particularly in the preparation of more complex molecules like oxime ethers and benzofurans. The synthesis of aryloxyamines can be achieved through various methods, including the arylation of hydroxylamine (B1172632) equivalents.

The propyl ether functionality, specifically a propoxy group (-OCH2CH2CH3), is an alkyl ether. The presence of an alkoxy group on an aromatic ring can influence the molecule's lipophilicity and its interaction with biological targets. The length and nature of the alkyl chain can be systematically varied to fine-tune these properties. In the context of drug discovery, altering the alkoxy substituent is a common strategy to optimize the potency and pharmacokinetic properties of a lead compound.

Rationale for Dedicated Academic Investigation of this compound: Unaddressed Research Questions and Potential Directions

A comprehensive review of the scientific literature reveals a notable lack of specific research focused on this compound. This absence of dedicated studies presents a clear opportunity for academic investigation. The unique combination of the electron-donating propoxy group at the para-position and the bulky, polar morpholine group at the ortho-position suggests several intriguing research questions:

Synthesis and Characterization: While general methods for the synthesis of substituted anilines and N-phenylmorpholines exist, the development of an optimized and efficient synthetic route to this compound would be a valuable contribution. nih.gov Following synthesis, a thorough characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography) would provide fundamental data that is currently unavailable.

Physicochemical Properties: The interplay between the hydrophobic propoxy group and the hydrophilic morpholine moiety likely results in interesting solubility and partitioning behavior (LogP). A detailed study of these properties would be crucial for predicting its behavior in various chemical and biological systems.

Reactivity and Synthetic Utility: The substituted aniline core of this compound makes it a potential precursor for a variety of chemical transformations. Investigating its reactivity in reactions such as diazotization followed by Sandmeyer reactions, or as a coupling partner in cross-coupling reactions, could lead to the synthesis of novel and potentially useful compounds.

Potential Biological Activity: Given that both the morpholine and substituted aniline motifs are present in many biologically active molecules, it is highly probable that this compound possesses some form of bioactivity. Screening this compound against a panel of biological targets, such as enzymes or receptors implicated in disease, could uncover potential therapeutic applications. For instance, related morpholino-containing compounds have shown activity as inhibitors of enzymes like cytochrome P450.

The following table summarizes the key structural features of this compound and the potential research avenues associated with each.

| Structural Feature | Known Significance | Potential Research Directions for this compound |

| Substituted Aniline Core | Versatile synthetic intermediate. nih.govchemrxiv.org | Exploration as a building block for novel heterocycles and polymers. |

| Morpholine Heterocycle | "Privileged scaffold" in medicinal chemistry, enhances solubility and target binding. google.comnih.govnih.gov | Investigation of potential biological activities (e.g., anticancer, antimicrobial). |

| Propoxy Group | Modulates lipophilicity and pharmacokinetic properties. | Structure-activity relationship (SAR) studies by varying the alkoxy chain length. |

| Aryloxyamine Moiety | Valuable intermediate for the synthesis of complex molecules. | Utilization in the synthesis of novel oxime ethers and benzofurans. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H20N2O2 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

2-morpholin-4-yl-4-propoxyaniline |

InChI |

InChI=1S/C13H20N2O2/c1-2-7-17-11-3-4-12(14)13(10-11)15-5-8-16-9-6-15/h3-4,10H,2,5-9,14H2,1H3 |

InChI Key |

BPSJACUFGXDEKU-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)N)N2CCOCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Morpholino 4 Propoxyaniline

Retrosynthetic Strategies for the 2-Morpholino-4-propoxyaniline Skeleton

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing an efficient synthetic route. numberanalytics.comchemistry.coachvaia.comdeanfrancispress.com For this compound, the primary disconnections involve the carbon-nitrogen bond of the morpholine (B109124) substituent and the carbon-oxygen bond of the propoxy group.

Two main retrosynthetic approaches can be envisioned:

Route A: This strategy involves the disconnection of the C-N bond of the morpholine ring first. This leads to a key intermediate, a 4-propoxyaniline (B1293681) derivative with a suitable leaving group at the 2-position. This intermediate can be further disconnected at the C-O bond of the propoxy group, leading to a di-substituted benzene (B151609) derivative. The final disconnection would be the amination of a suitable benzene precursor.

Route B: An alternative approach is to first disconnect the C-O ether linkage of the propoxy group. This would generate a 2-morpholino-4-aminophenol intermediate. The subsequent disconnection of the C-N bond of the morpholine ring would then lead to a simpler aminophenol derivative.

Aromatic Amination Approaches for Aniline (B41778) Core Formation

The formation of the substituted aniline core is a critical step in the synthesis of this compound. Several powerful methods for aromatic amination have been developed, each with its own advantages and limitations.

Nucleophilic Aromatic Substitution with Activated Substrates

Nucleophilic aromatic substitution (SNA) is a fundamental reaction for forming C-N bonds on an aromatic ring. vapourtec.com This reaction typically requires an electron-deficient aromatic ring, often achieved by the presence of electron-withdrawing groups ortho or para to a leaving group. vapourtec.com In the context of synthesizing this compound, a suitably activated precursor, such as a 2-halo-5-nitropropoxybenzene, could react with morpholine. The nitro group, being a strong electron-withdrawing group, facilitates the substitution. Subsequent reduction of the nitro group would then yield the desired aniline. vapourtec.com

Key features of this method include:

Substrate: An aryl halide or other substrate with a good leaving group, activated by electron-withdrawing groups.

Nucleophile: Morpholine.

Conditions: Typically requires heat and a polar solvent. vapourtec.com

Palladium-Catalyzed Buchwald-Hartwig Amination Variants

The Buchwald-Hartwig amination is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org This reaction has largely superseded harsher classical methods due to its broad substrate scope and tolerance of various functional groups. wikipedia.org For the synthesis of this compound, this method could involve the coupling of an appropriately substituted aryl halide (e.g., 2-bromo-4-propoxyaniline or a protected derivative) with morpholine.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium precursor and the phosphine (B1218219) ligand. Several generations of ligands have been developed to improve catalytic activity and expand the reaction's scope. wikipedia.org

| Catalyst System Component | Examples | Purpose |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | BINAP, DPPF, XPhos, tBuXPhos | Stabilizes the palladium center and facilitates the catalytic cycle. Sterically hindered ligands can be particularly effective. wikipedia.orgpurdue.edu |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Activates the amine and facilitates the reductive elimination step. |

| Solvent | Toluene (B28343), Dioxane, THF | Provides a suitable reaction medium. |

Recent advancements have even enabled the use of aqueous ammonia (B1221849) and hydroxide (B78521) bases, making the process more environmentally friendly. organic-chemistry.org

Copper-Catalyzed Ullmann-Type Aminations

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, as well as C-O and C-S bonds. wikipedia.orgorganic-chemistry.orgnih.gov While traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper, modern variations utilize soluble copper catalysts with various ligands, allowing for milder reaction conditions. wikipedia.org

In the synthesis of this compound, an Ullmann-type reaction could be employed to couple an aryl halide with morpholine. This method can be a viable alternative to palladium-catalyzed reactions, particularly in specific substrate contexts.

| Reaction Component | Details |

| Copper Source | CuI, Cu₂O, Copper powder |

| Ligand | Phenanthroline, diamines, acetylacetonate |

| Base | K₂CO₃, Cs₂CO₃ |

| Solvent | DMF, NMP, Nitrobenzene (B124822) |

The Goldberg reaction is a specific type of Ullmann condensation that involves the coupling of an aniline with an aryl halide. wikipedia.org

Etherification Techniques for Propoxy Group Introduction

The introduction of the propoxy group is another key transformation in the synthesis of this compound.

Williamson Ether Synthesis and Optimized Conditions

The Williamson ether synthesis is a widely used and reliable method for preparing ethers. vulcanchem.commasterorganicchemistry.com It involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction. masterorganicchemistry.com To introduce the propoxy group onto a phenolic precursor (e.g., 4-amino-3-morpholinophenol), the phenol (B47542) would first be deprotonated with a suitable base to form the more nucleophilic phenoxide. This phenoxide would then react with a propyl halide, such as propyl bromide or propyl iodide.

For the synthesis of this compound, this etherification could be performed on an intermediate like 4-amino-3-morpholinophenol or a protected version thereof.

| Reagent/Condition | Examples | Role in the Reaction |

| Phenolic Substrate | 4-amino-3-morpholinophenol (or protected derivative) | The oxygen nucleophile precursor. |

| Base | NaH, K₂CO₃, NaOH | Deprotonates the phenol to form the reactive phenoxide. |

| Alkylating Agent | Propyl bromide, Propyl iodide | Provides the propyl group for the ether. |

| Solvent | DMF, Acetonitrile (B52724), Acetone | A polar aprotic solvent is typically used to facilitate the SN2 reaction. |

Optimizing the reaction conditions, such as the choice of base and solvent, is crucial to maximize the yield and minimize potential side reactions. masterorganicchemistry.com

Transition Metal-Catalyzed Alkoxylation of Aryl Halides

The synthesis of the propoxy ether linkage in this compound can be effectively achieved through transition metal-catalyzed alkoxylation of a suitable aryl halide precursor. This approach offers significant advantages over classical methods like the Williamson ether synthesis, often providing milder reaction conditions and broader functional group tolerance. Both copper- and palladium-based catalytic systems are prominent in C–O bond formation.

A plausible synthetic precursor for this step would be an appropriately substituted haloaniline, such as 4-bromo-2-morpholinoaniline. The alkoxylation of this intermediate with propanol (B110389) would yield the target compound.

Copper-Catalyzed Alkoxylation (Ullmann Condensation): The Ullmann condensation is a classical copper-catalyzed reaction for forming C-O bonds. wikipedia.orgorganic-chemistry.org Modern iterations of this reaction employ catalytic amounts of a copper(I) source, such as copper(I) iodide (CuI), along with a ligand to facilitate the coupling. magtech.com.cn Diamine or amino acid ligands, like L-proline, have proven effective in improving reaction yields and lowering the traditionally harsh temperatures required. nih.gov The reaction typically proceeds in a polar aprotic solvent like DMF or DMSO in the presence of a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

Palladium-Catalyzed Alkoxylation (Buchwald-Hartwig Etherification): Analogous to the more common C-N coupling, the Buchwald-Hartwig reaction can also be adapted for C-O bond formation. These reactions typically utilize a palladium(0) precatalyst, such as Pd₂(dba)₃, in combination with a sterically hindered phosphine ligand. The choice of ligand is critical and can influence the scope and efficiency of the reaction. The reaction is performed in a non-polar solvent like toluene or dioxane with a strong base, for instance, sodium tert-butoxide (NaOtBu).

The following table outlines hypothetical conditions for these catalytic reactions based on established methodologies for similar substrates.

| Parameter | Copper-Catalyzed Ullmann-Type Reaction | Palladium-Catalyzed Buchwald-Hartwig-Type Reaction |

|---|---|---|

| Precursor | 4-Bromo-2-morpholinoaniline | 4-Bromo-2-morpholinoaniline |

| Reagent | Propanol | Sodium Propoxide |

| Catalyst | CuI (5-10 mol%) | Pd₂(dba)₃ (1-2 mol%) |

| Ligand | L-Proline (10-20 mol%) | Biarylphosphine Ligand (e.g., XPhos, 2-4 mol%) |

| Base | K₂CO₃ or Cs₂CO₃ (2 equiv.) | NaOtBu (1.5 equiv.) |

| Solvent | DMF or DMSO | Toluene or Dioxane |

| Temperature | 100-130 °C | 80-110 °C |

Stereoselective Synthesis of this compound

The chemical structure of this compound is achiral, meaning it does not have a non-superimposable mirror image and is optically inactive. The molecule possesses a plane of symmetry that bisects the aniline and morpholine rings. Consequently, the direct synthesis of this compound does not involve stereoselective steps, as no stereocenters are present in the final product.

Stereoselectivity would become a relevant consideration if a chiral center were introduced into the molecule, for example, by using a substituted chiral morpholine precursor or by derivatizing the aniline to create a chiral side chain. In such hypothetical cases, enantioselective or diastereoselective methods would be necessary to control the three-dimensional arrangement of atoms. For instance, the synthesis of chiral morpholine derivatives can be achieved through strategies like the SN2-type ring-opening of activated aziridines with haloalcohols, which can proceed with high stereoselectivity. researchgate.net However, for the parent compound this compound as specified, this section is not directly applicable.

Green Chemistry Considerations in this compound Production

Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable manufacturing processes. Key areas of focus include the use of environmentally benign solvents, maximizing atom efficiency, and minimizing waste generation.

Solvent-Free and Aqueous Phase Synthetic Protocols

Traditional cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, often rely on volatile and potentially toxic organic solvents like toluene or DMF. wikipedia.orgtcichemicals.com Green chemistry encourages the exploration of alternative reaction media.

Aqueous Phase Synthesis: Performing these reactions in water is a highly desirable green alternative. Research has shown that palladium-catalyzed C-N coupling reactions can be effectively carried out in water, often with the aid of surfactants to solubilize the reactants. rsc.org However, the synthesis of this compound in an aqueous medium would require careful pH control, as studies on the related 4-morpholinoaniline (B114313) have shown it can undergo hydrolytic degradation in acidic aqueous solutions to form 4-morpholinophenol. ku.edu The stability of the propoxy group under these conditions would also need to be considered.

Solvent-Free Synthesis: Another green approach is to conduct reactions under solvent-free conditions. nih.govrsc.org This can be achieved by heating a mixture of the solid reactants or by using one of the liquid reactants in excess as the solvent. For a hypothetical solvent-free synthesis of this compound, a high-temperature reaction between a solid halo-aniline precursor and liquid morpholine could be envisioned, potentially catalyzed by a solid-supported catalyst to simplify purification.

Atom Economy and E-factor Analysis of Synthetic Routes

Atom economy and the Environmental Factor (E-factor) are key metrics for evaluating the "greenness" of a synthetic process.

Atom Economy calculates the proportion of reactant atoms that are incorporated into the desired product.

E-Factor is the ratio of the mass of waste produced to the mass of the desired product. An ideal E-factor is 0.

A hypothetical two-step synthesis of this compound starting from 1-bromo-4-fluoro-2-nitrobenzene (B1271562) is analyzed below. Step 1: Nucleophilic aromatic substitution of the fluorine atom with propanol to form 1-bromo-2-nitro-4-propoxybenzene. Step 2: Buchwald-Hartwig amination with morpholine, followed by reduction of the nitro group. For simplicity, the analysis focuses on the two key bond-forming steps.

| Synthetic Step (Hypothetical) | Reaction | Theoretical Atom Economy (%) | Estimated E-Factor |

|---|---|---|---|

| C-O Bond Formation (SNAr) | C₆H₃Br(F)NO₂ + CH₃CH₂CH₂OH + K₂CO₃ → C₆H₃Br(OCH₂CH₂CH₃)NO₂ + KF + KHCO₃ | 68.1% | ~5-10 |

| C-N Bond Formation (Buchwald-Hartwig) | C₉H₁₀BrNO₃ + C₄H₉NO + NaOtBu + [Pd catalyst] → C₁₃H₁₈N₂O₄ + NaBr + tBuOH | 69.5% | ~10-20 |

Note: Atom economy is calculated based on the stoichiometric equation. The E-factor is an estimation that includes solvent, reagents, and byproducts, and can vary significantly based on reaction scale and workup procedures. The values highlight the inherent waste generated in substitution and coupling reactions from leaving groups and stoichiometric bases. rsc.org

Flow Chemistry and Continuous Processing for this compound Synthesis

Flow chemistry offers a paradigm shift from traditional batch processing, enabling safer, more efficient, and scalable synthesis. nih.govbohrium.com A multi-step synthesis of this compound could be effectively translated into a continuous flow process.

A hypothetical integrated flow setup could involve the following sequence:

Propoxylation: A stream of a dihalo-nitroaromatic precursor (e.g., 1,4-dichloro-2-nitrobenzene) in a suitable solvent is mixed with a stream of sodium propoxide at a T-mixer. This mixture then passes through a heated packed-bed reactor containing an immobilized catalyst to form the propoxy-substituted intermediate.

Amination: The output stream from the first reactor, without isolation of the intermediate, is mixed with a stream of morpholine and a base. This new mixture flows through a second heated reactor column, also containing a packed-bed palladium catalyst, to facilitate the Buchwald-Hartwig amination.

Reduction & Purification: The stream containing the nitrated product then flows through a column packed with a solid-supported reducing agent (e.g., H-Cube® system with a catalyst cartridge). The final output can be subjected to in-line liquid-liquid extraction and solvent switching to deliver a continuous stream of the purified product.

This approach offers significant advantages, including precise control over reaction time and temperature, enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous intermediates at any given time, and the potential for automated, on-demand production. beilstein-journals.orgrsc.org

Elucidating the Chemical Reactivity and Transformation Pathways of 2 Morpholino 4 Propoxyaniline

Electrophilic Aromatic Substitution (EAS) Reactivity of the Aniline (B41778) Ring

The aniline ring of 2-Morpholino-4-propoxyaniline is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two strong electron-donating groups: the morpholino and propoxy substituents. These groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.orgmasterorganicchemistry.com The directing effects of these substituents are crucial in determining the regioselectivity of EAS reactions. Both the morpholino (an amino ether) and the propoxy (an ether) groups are ortho-, para-directors. masterorganicchemistry.com This means that incoming electrophiles will preferentially substitute at the positions ortho and para to these activating groups. libretexts.org

Given the substitution pattern of this compound, the positions open for electrophilic attack are C3, C5, and C6. The C5 position is para to the morpholino group and ortho to the propoxy group, while the C3 position is ortho to the propoxy group. The C6 position is ortho to the morpholino group. The combined activating and directing effects of both groups strongly favor substitution at the C5 position.

Halogenation of aromatic compounds like this compound typically proceeds via an electrophilic aromatic substitution mechanism. unizin.org Due to the highly activated nature of the aniline ring, halogenation is expected to occur readily, possibly even without a Lewis acid catalyst.

Table 1: Predicted Halogenation Products of this compound

| Halogenating Agent | Predicted Major Product(s) | Predicted Position of Substitution |

| Bromine (Br₂) | 5-Bromo-2-morpholino-4-propoxyaniline | C5 |

| Chlorine (Cl₂) | 5-Chloro-2-morpholino-4-propoxyaniline | C5 |

The reaction would involve the polarization of the halogen molecule (e.g., Br-Br), creating an electrophilic species that is attacked by the electron-rich aniline ring. The high electron density at the C5 position, being para to the strongly activating morpholino group and ortho to the propoxy group, makes it the most probable site of attack.

Nitration and sulfonation are classic examples of electrophilic aromatic substitution. However, the conditions for these reactions (typically strong acids) can be problematic for anilines due to the basicity of the amino group. The amino group can be protonated under acidic conditions, forming an anilinium ion. This anilinium group is a strong deactivating group and a meta-director, which would significantly hinder the desired electrophilic substitution.

Despite this, under carefully controlled conditions, nitration and sulfonation can be achieved. For nitration, a mixture of nitric acid and sulfuric acid is the standard reagent. For sulfonation, fuming sulfuric acid is often used.

Table 2: Potential Nitration and Sulfonation Products of this compound

| Reaction | Reagents | Potential Product(s) | Potential Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | 2-Morpholino-5-nitro-4-propoxyaniline | C5 |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid | C5 |

A search of patent literature mentions the use of 4-propoxyaniline (B1293681) in the synthesis of various compounds, indicating its utility as a building block. googleapis.com However, direct nitration or sulfonation data for this compound is not explicitly provided.

Friedel-Crafts reactions are fundamental for forming carbon-carbon bonds on aromatic rings. ganeshremedies.comsavemyexams.com However, they have significant limitations when applied to anilines. libretexts.orgucalgary.ca The Lewis acid catalyst (e.g., AlCl₃) required for the reaction readily complexes with the lone pair of electrons on the nitrogen atom of the aniline. libretexts.orgucalgary.ca This complexation deactivates the ring towards electrophilic attack, effectively shutting down the Friedel-Crafts reaction.

Therefore, direct Friedel-Crafts acylation or alkylation of this compound is generally not feasible under standard conditions. libretexts.orgucalgary.ca To achieve such transformations, the amino group would typically need to be protected first, for instance, by converting it into an amide. The amide is less basic and can still direct ortho-, para- substitution, albeit being less activating than the free amino group. After the Friedel-Crafts reaction, the protecting group can be removed to regenerate the aniline.

Nucleophilic Reactivity of the Aromatic Amine Functionality

The primary amino group of this compound is a nucleophilic center and can participate in a variety of reactions.

The amino group of this compound can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides to form amides. Similarly, it can undergo sulfonylation with sulfonyl chlorides to yield sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the HCl or other acidic byproducts formed.

Table 3: Representative Acylation and Sulfonylation Reactions of this compound

| Reagent | Product Type | Example Product Name |

| Acetyl chloride | Amide | N-(2-Morpholino-4-propoxyphenyl)acetamide |

| Benzoyl chloride | Amide | N-(2-Morpholino-4-propoxyphenyl)benzamide |

| Benzenesulfonyl chloride | Sulfonamide | N-(2-Morpholino-4-propoxyphenyl)benzenesulfonamide |

| p-Toluenesulfonyl chloride | Sulfonamide | N-(2-Morpholino-4-propoxyphenyl)-4-methylbenzenesulfonamide |

Note: The product names are systematically generated and represent the expected outcome of the reaction.

The amino group of this compound can also undergo alkylation and arylation. Alkylation can be achieved using alkyl halides, though polyalkylation can be a competing reaction. Reductive amination with aldehydes or ketones is another common method for N-alkylation.

Arylation of the amino group can be more challenging but can be accomplished using methods like the Buchwald-Hartwig amination, which involves a palladium-catalyzed cross-coupling reaction with an aryl halide. A study on the arylation of amino acids has demonstrated the use of Suzuki-Miyaura cross-coupling of α-pyridinium esters with arylboroxines, which could potentially be adapted for the arylation of anilines. nih.gov

Condensation Reactions leading to Schiff Bases and Imines

The primary aromatic amine functionality in this compound is a key site for reactivity, particularly in condensation reactions with carbonyl compounds such as aldehydes and ketones. These reactions result in the formation of imines, commonly known as Schiff bases, which are compounds containing a carbon-nitrogen double bond (C=N). masterorganicchemistry.comresearchgate.netnumberanalytics.com The general mechanism for Schiff base formation involves the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon. researchgate.netresearchgate.net This is typically followed by the elimination of a water molecule, often under acid catalysis, to yield the final imine product. masterorganicchemistry.comoperachem.com

The reaction is a reversible process, and the equilibrium can be driven towards the product side by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus or hygroscopic agents. operachem.com While the reaction can proceed under neutral conditions, it is often catalyzed by the addition of a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.comoperachem.com However, the pH must be carefully controlled, as excessive acidity can protonate the amine nucleophile, rendering it non-reactive. masterorganicchemistry.com

A study on the synthesis of Schiff bases from 4-(2-aminophenyl)-morpholines, a structurally similar compound, demonstrates the feasibility of this reaction. In this study, various aromatic aldehydes were condensed with the aminophenyl-morpholine derivative to produce a series of Schiff bases. nih.gov This suggests that this compound would readily react with a variety of aldehydes and ketones to form the corresponding Schiff bases. For example, the reaction with benzaldehyde (B42025) would be expected to yield N-benzylidene-2-morpholino-4-propoxyaniline.

The general reaction can be represented as follows:

Where R1 and R2 can be hydrogen, alkyl, or aryl groups, and Ar represents the substituted benzene (B151609) ring of this compound.

Table 1: Examples of Condensation Reactions for Amino-Aryl Morpholine (B109124) Derivatives

| Carbonyl Compound | Amine Reactant | Product Type | Reference |

| Aromatic Aldehydes | 4-(2-aminophenyl)-morpholine | Schiff Base | nih.gov |

| Ketones | Primary Amines | Imine | masterorganicchemistry.com |

| Benzaldehyde | Aniline | N-benzylideneaniline | numberanalytics.com |

Reactivity of the Morpholine Nitrogen and Ring System

N-Functionalization and Quaternization

The nucleophilic nature of the morpholine nitrogen allows for various N-functionalization reactions, such as alkylation, acylation, and sulfonylation. Alkylation with alkyl halides can lead to the formation of N-alkylated morpholinium salts. The reaction involves the attack of the nitrogen's lone pair on the electrophilic carbon of the alkyl halide.

Furthermore, the morpholine nitrogen can be quaternized by reaction with an excess of an alkylating agent, leading to the formation of quaternary ammonium (B1175870) salts. nih.govwikipedia.orgthermofisher.com These salts are permanently charged, regardless of the pH of their environment. wikipedia.org The synthesis of quaternary ammonium salts from morpholine derivatives has been reported, for instance, in the preparation of antimicrobial agents. nih.gov These reactions typically proceed by treating the morpholine-containing compound with an appropriate alkyl halide.

Table 2: N-Functionalization Reactions of Morpholine Derivatives

| Reagent | Reaction Type | Product |

| Alkyl Halide (e.g., CH3I) | N-Alkylation | N-Methyl-N-(aryl)morpholinium salt |

| Excess Alkyl Halide | Quaternization | N,N-Dialkyl-N-(aryl)morpholinium salt |

| Acyl Chloride (e.g., CH3COCl) | N-Acylation | N-Acetyl-4-(aryl)morpholine |

Ring-Opening Reactions under Specific Conditions

While the morpholine ring is generally stable, it can undergo ring-opening reactions under specific and often harsh conditions. The formation of a quaternary ammonium salt can make the C-N bonds more susceptible to cleavage by nucleophilic attack. nih.gov

Recent research has shown that N-aryl morpholines can undergo oxidative cleavage of the C-C bonds within the morpholine ring. d-nb.info These reactions can be catalyzed by copper complexes in the presence of an oxidant. Another method involves visible light-promoted oxidative cleavage of the C(sp³)–C(sp³) bond in morpholine derivatives, using oxygen as the final oxidant. google.com This approach avoids the need for transition metals and harsh reaction conditions. google.com Ozonolysis has also been reported to cleave N-aryl morpholines to form N-aryl lactams. researchgate.net

Potential for Oxidative or Reductive Transformations of the Heterocycle

The morpholine ring in this compound can be susceptible to both oxidative and reductive transformations.

Oxidative Transformations: As mentioned previously, the morpholine ring can undergo oxidative cleavage. d-nb.infogoogle.com Studies have shown that N-aryl morpholines can be oxidized to form various products, including lactams and ring-opened amides. d-nb.inforesearchgate.net The reaction with ozone, for instance, can lead to the regioselective formation of N-arylmorpholin-3-one. researchgate.net Electrochemical oxidation of morpholine is also possible and has been utilized in C-H amination reactions.

Reductive Transformations: The morpholine ring is generally considered to be stable towards many reducing agents, especially under conditions used for the reduction of other functional groups. For example, catalytic hydrogenation (e.g., with H₂/Pd) is a common method for reducing nitro groups or double bonds without affecting a morpholine ring present in the same molecule. However, under more forcing conditions or with specific reagents, reductive cleavage of the C-O bond in the morpholine ring can occur.

Stability and Reactivity of the Propoxy Ether Linkage

The propoxy group (-O-CH₂CH₂CH₃) is an ether linkage attached to the aromatic ring of the aniline moiety. The stability and reactivity of this group are influenced by its connection to the sp²-hybridized carbon of the benzene ring.

Ether Cleavage Mechanisms (e.g., acid-catalyzed, nucleophilic)

The cleavage of aryl ethers, such as the propoxy group in this compound, is generally more difficult than the cleavage of alkyl ethers. The C-O bond between the oxygen and the aromatic ring has partial double bond character due to resonance, making it stronger and less prone to cleavage.

Acid-Catalyzed Cleavage: The most common method for cleaving ethers is through the use of strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). pearson.com The mechanism involves the protonation of the ether oxygen, making it a better leaving group. pearson.com In the case of an aryl alkyl ether like this compound, the subsequent nucleophilic attack by the halide ion (Br⁻ or I⁻) will occur on the alkyl carbon (the propyl group), not the aromatic carbon. This is because nucleophilic attack on an sp²-hybridized aromatic carbon is energetically unfavorable.

The reaction would, therefore, proceed via an Sₙ2 mechanism on the propyl group, leading to the formation of a phenol (B47542) and a propyl halide.

Where Ar represents the 2-morpholino-4-aminophenyl group.

Nucleophilic Cleavage: Direct nucleophilic cleavage of the propoxy ether linkage is generally not feasible under standard conditions due to the stability of the aryl ether bond. For nucleophilic aromatic substitution to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups at the ortho and para positions relative to the leaving group. libretexts.org In the case of this compound, the amino and morpholino groups are electron-donating, which deactivates the ring towards nucleophilic attack.

Functionalization of the Aliphatic Propyl Chain

The aliphatic propyl chain of this compound, while generally less reactive than the aromatic ring or the amine functionality, presents several opportunities for selective functionalization. The position of the propyl group, connected via an ether linkage to the benzene ring, influences its reactivity, particularly at the α-carbon (the benzylic-like position adjacent to the oxygen).

Key potential transformations of the propyl chain include oxidation, halogenation, and direct C-H activation/functionalization.

Oxidation: The benzylic position of alkyl aryl ethers is susceptible to oxidation. orgoreview.com When an alkylbenzene derivative with at least one hydrogen on the benzylic carbon is treated with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇), the entire alkyl chain is typically cleaved and oxidized to a carboxylic acid. orgoreview.comlibretexts.org By analogy, treating this compound with KMnO₄ would likely oxidize the propoxy group at the benzylic carbon, leading to the cleavage of the propyl chain and formation of a carboxylic acid at the 4-position of the aniline ring, though this is a destructive functionalization. Milder, more selective oxidation of the α-carbon to a carbonyl group or hydroxylation could potentially be achieved using more sophisticated reagents, but this would compete with oxidation of the electron-rich aniline ring.

Halogenation: Free-radical halogenation is a common method for functionalizing alkyl chains. wikipedia.org The benzylic C-H bonds of alkyl-substituted aromatics are weaker than typical alkane C-H bonds and are selectively targeted. libretexts.org Reagents such as N-bromosuccinimide (NBS), often used with a radical initiator like AIBN or light, are effective for benzylic bromination. libretexts.orgyoutube.com It is plausible that the α-position of the propoxy group in this compound could undergo selective bromination using NBS to yield 2-morpholino-4-(1-bromopropoxy)aniline. This reaction would proceed via a free-radical chain mechanism. libretexts.org

Advanced C-H Functionalization: Modern synthetic methods allow for the direct and selective functionalization of C(sp³)–H bonds. Photocatalysis has emerged as a powerful tool for activating otherwise inert C-H bonds. For instance, a method for the site-selective α-aryloxyalkyl C–H cyanation and allylation of aryl alkyl ethers has been developed using an acridinium (B8443388) photocatalyst. acs.org This process involves the oxidation of the aryl alkyl ether to a radical cation, followed by deprotonation at the α-position to form an α-aryloxyalkyl radical. This radical can then be trapped by various reagents. acs.org Applying this methodology to this compound could provide a direct route to α-cyanated or α-allylated derivatives.

It is important to note that a competing reaction pathway for aryl alkyl ethers is the cleavage of the C-O ether bond itself, which typically requires harsh conditions such as strong acids (e.g., HBr, HI). byjus.comlibretexts.org

Table 1: Potential Functionalization Reactions of the Propyl Chain

| Reaction Type | Reagents & Conditions | Potential Product | Mechanism / Notes |

| Benzylic Oxidation | 1. KMnO₄, OH⁻, Heat2. H₃O⁺ | 4-Hydroxy-3-morpholinobenzoic acid | Strong oxidation cleaves the C-C bonds of the side chain, oxidizing the benzylic carbon. orgoreview.comlibretexts.org |

| Benzylic Halogenation | NBS, hv or AIBN, CCl₄ | 2-Morpholino-4-(1-bromopropoxy)aniline | Free-radical chain reaction selectively targets the benzylic C-H bond. libretexts.orgyoutube.com |

| α-Aryloxyalkyl Cyanation | TsCN, Acridinium photocatalyst, Na₂HPO₄, blue light | 2-(4-Amino-3-morpholinophenoxy)butanenitrile | Photocatalytic generation of an α-aryloxyalkyl radical followed by trapping with a cyanide source. acs.org |

| Ether Cleavage | Excess HBr or HI, Heat | 4-Amino-3-morpholinophenol and 1-halopropane | Acid-catalyzed nucleophilic substitution (Sₙ2 or Sₙ1) at the C-O bond. libretexts.org |

Rearrangement Reactions and Intermolecular Cyclizations Involving this compound

The structure of this compound contains multiple functionalities that could participate in rearrangement and cyclization reactions, leading to the formation of more complex heterocyclic systems.

Rearrangement Reactions: Rearrangement reactions involve the migration of an atom or group within a molecule. researchgate.net For alkoxy aniline systems, copper-catalyzed rearrangements have been reported. For example, N-methoxyanilines can undergo a nih.gov-rearrangement where the methoxy (B1213986) group migrates from the nitrogen to an ortho position on the aromatic ring. researchgate.netacs.org While the propoxy group in this compound is on the ring rather than the nitrogen, related rearrangements involving alkoxy groups are known in organic synthesis, often catalyzed by transition metals or acids. A theoretical possibility could involve a Smiles rearrangement if a suitable nucleophilic site and activating group were present elsewhere on the molecule.

Intermolecular Cyclizations: Intermolecular cyclizations involve the reaction of two or more molecules to form a ring. Given its aniline functionality, this compound is a prime candidate for transition-metal-catalyzed cross-coupling reactions to form larger heterocyclic structures.

Palladium- and Copper-Catalyzed N-Arylation: The Buchwald-Hartwig amination and Ullmann condensation are powerful methods for forming C-N bonds. beilstein-journals.org this compound could react with dihaloarenes or other bifunctional substrates in an intermolecular fashion. For example, reaction with a 1,2-dihaloarene in the presence of a palladium catalyst and a suitable ligand could potentially lead to the formation of phenazine-type structures. Copper-catalyzed Ullmann-type reactions are also widely used for the arylation of amines and can be applied in both inter- and intramolecular cyclizations. beilstein-journals.org

Intramolecular Cyclizations: Intramolecular cyclizations are key steps in the synthesis of many polycyclic scaffolds. For this compound, this would typically require prior functionalization.

Cyclization onto the Aromatic Ring: If the propyl chain is first functionalized with a good leaving group (e.g., a halide, as described in section 3.4.2), an intramolecular Friedel-Crafts-type alkylation could occur, where the chain cyclizes onto the electron-rich aromatic ring to form a new five- or six-membered ring. The position of cyclization would be directed by the existing activating groups.

Cyclization involving the Morpholine Ring: The synthesis of morpholine cores can be achieved through various cyclization strategies, often starting from 1,2-amino alcohols or the ring-opening of aziridines followed by intramolecular cyclization. researchgate.netijcce.ac.ir While the morpholine ring in the target molecule is already formed, synthetic strategies for related compounds often involve intramolecular cyclization as a key step. For instance, palladium-catalyzed intramolecular N-arylation has been used to synthesize complex tricycle skeletons. beilstein-journals.org

Table 2: Potential Rearrangement and Cyclization Pathways

| Reaction Type | Key Features / Example Reactant | Potential Product Scaffold | Notes |

| nih.gov-Alkoxy Rearrangement | Copper-catalysis on related N-alkoxyanilines. | Substituted aminophenol derivative | By analogy, involves migration of an alkoxy group. researchgate.netacs.org |

| Intermolecular N-Arylation | Reaction with a 1,2-dihaloarene using a Pd or Cu catalyst. | Dibenzopiperazine or Phenazine-like structures | Forms two new C-N bonds to construct a new heterocyclic ring. beilstein-journals.org |

| Intramolecular Alkylation | Cyclization of an α-halogenated propyl chain derivative. | Fused tricyclic system (e.g., dihydrofuropyran) | Requires prior functionalization of the side chain. |

| Intramolecular Amide Cyclization | Cyclization of a derivative where the aniline is acylated with a haloacyl chloride. | Oxindole-type structures | A known strategy for synthesizing oxindoles from N-aryl amides. rsc.org |

Metal Coordination and Complexation Chemistry of this compound as a Ligand

This compound possesses multiple potential donor atoms, making it an interesting candidate as a ligand in coordination chemistry. The primary coordination sites are the nitrogen atom of the aniline group, the nitrogen atom of the morpholine ring, and the oxygen atom of the propoxy group. This allows the molecule to potentially act as a monodentate, bidentate, or even tridentate ligand, depending on the metal ion, solvent, and reaction conditions.

The aniline nitrogen is a soft donor, favoring coordination with late transition metals. The morpholine nitrogen is a harder donor, and the ether oxygen is a relatively weak, hard donor. The presence of these varied donor sites allows for the formation of stable chelate rings with metal ions.

Potential Coordination Modes:

Bidentate N,N'-Chelation: The most probable coordination mode would involve the formation of a seven-membered chelate ring through the aniline nitrogen and the morpholine nitrogen. This type of coordination is common for ligands with flexible linkers.

Bidentate N,O-Chelation: Coordination through the aniline nitrogen and the propoxy oxygen would form a five-membered chelate ring. This mode is often seen in ligands derived from ortho-alkoxy-anilines.

Tridentate N,N',O-Coordination: In some cases, particularly with metal ions that favor higher coordination numbers, the ligand could coordinate in a tridentate fashion using both nitrogen atoms and the ether oxygen.

Synthesis and Characterization of Complexes: Metal complexes would typically be synthesized by reacting this compound with a metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in a suitable solvent like ethanol (B145695) or methanol, often with heating. nih.gov The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: Coordination of the nitrogen and oxygen atoms to a metal center would cause shifts in the stretching frequencies of the N-H, C-N, and C-O bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the ligand and show shifts in the signals of protons and carbons near the coordination sites upon complexation.

Electronic Spectroscopy (UV-Vis): The formation of metal complexes often gives rise to new absorption bands in the visible region due to d-d transitions or charge-transfer bands, which can provide information about the geometry of the complex.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the solid-state structure, confirming the coordination mode of the ligand and the geometry of the metal center.

Research on structurally related ligands, such as Schiff bases derived from 4-morpholinoaniline (B114313), has shown that they readily form stable complexes with metals like Cu(II), Co(II), Zn(II), and VO(IV). nih.gov In these reported cases, the ligands act as bidentate monobasic ligands, coordinating through a deprotonated phenolic oxygen and an azomethine nitrogen. nih.gov By analogy, this compound is expected to be a versatile ligand for a wide range of metal ions. bohrium.comcardiff.ac.uk

Table 3: Predicted Coordination Chemistry with Various Metal Ions

| Metal Ion | Likely Geometry | Potential Coordination Mode | Supporting Evidence / Analogy |

| Cu(II) | Square Planar / Distorted Octahedral | Bidentate (N,N') or (N,O) | Cu(II) complexes with Schiff bases of 4-morpholinoaniline show square planar geometry. nih.govbohrium.com |

| Zn(II) | Tetrahedral | Bidentate (N,N') | Zn(II) forms stable tetrahedral complexes with various aniline and morpholine-containing ligands. nih.gov |

| Co(II) | Tetrahedral / Octahedral | Bidentate (N,N') | Co(II) complexes with related ligands have been characterized and show tetrahedral or octahedral structures. nih.gov |

| Pd(II) | Square Planar | Bidentate (N,N') | Palladium(II) readily forms stable square planar complexes with N-donor ligands, which are often used as catalysts. nih.gov |

| Ru(III) | Octahedral | Bidentate (N,N') or Tridentate (N,N',O) | Ruthenium complexes with Schiff base ligands have been synthesized and characterized as octahedral. |

Derivatization and Analog Synthesis from 2 Morpholino 4 Propoxyaniline

Synthesis of N-Substituted 2-Morpholino-4-propoxyaniline Analogs

The primary amino group (-NH₂) is the most reactive site for nucleophilic attack, providing a straightforward handle for N-substitution. This allows for the synthesis of a wide array of derivatives, including amides, ureas, thioureas, sulfonamides, and sulfonylureas, each introducing distinct chemical properties.

Amides: N-acylation of the primary amine of this compound is a common strategy to generate amide derivatives. This can be readily achieved by reacting the aniline (B41778) with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. Alternatively, direct coupling with carboxylic acids using standard peptide coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) provides a milder route to the corresponding amides.

Ureas: Urea (B33335) derivatives are typically synthesized by reacting the aniline with an appropriate isocyanate (R-N=C=O). This addition reaction is generally high-yielding and proceeds under mild conditions, often requiring just mixing the reactants in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at room temperature. This method allows for the introduction of a wide variety of substituents (R-groups) depending on the chosen isocyanate.

Thioureas: Analogous to urea synthesis, thioureas are prepared by the reaction of this compound with an isothiocyanate (R-N=C=S). The reaction mechanism is similar, involving the nucleophilic attack of the primary amine on the central carbon of the isothiocyanate. Mechanochemical methods, such as ball milling, have also been shown to be effective for the solvent-free synthesis of thioureas, offering a greener alternative to traditional solvent-based approaches. beilstein-journals.org

Table 1: Synthesis of N-Substituted Amide, Urea, and Thiourea Analogs This table presents hypothetical reaction data based on established synthetic methodologies for primary anilines.

| Derivative Class | Reagent Example | Product Structure | Typical Conditions |

| Amide | Acetyl Chloride | Pyridine, DCM, 0°C to RT | |

| Urea | Phenyl Isocyanate | THF, Room Temperature | |

| Thiourea | Phenyl Isothiocyanate | Ethanol (B145695), Reflux |

Sulfonamides: The synthesis of sulfonamides from this compound can be achieved via the reaction of the aniline with a sulfonyl chloride (R-SO₂Cl) in the presence of a base like pyridine. cbijournal.com This reaction is a cornerstone of medicinal chemistry. Research on the structurally related compound, 3-fluoro-4-morpholinoaniline, demonstrates the successful synthesis of various sulfonamide derivatives using this method. researchgate.net Furthermore, electrochemical methods have been developed for synthesizing sulfonamides from similar morpholinoaniline structures, such as 2,5-diethoxy-4-morpholinoaniline, by oxidation in the presence of arylsulfinic acids. nih.gov This suggests a range of synthetic options are available for producing sulfonamide derivatives of the target compound.

Sulfonylureas: The sulfonylurea moiety is typically constructed in a two-step process. First, a sulfonamide is synthesized from this compound as described above. The resulting sulfonamide can then be reacted with an isocyanate to form the sulfonylurea bridge. This sequential approach allows for the independent variation of the substituents on both ends of the sulfonylurea functional group.

Table 2: Synthesis of N-Substituted Sulfonamide and Sulfonylurea Analogs This table presents hypothetical reaction data based on established synthetic methodologies.

| Derivative Class | Reagent Example(s) | Product Structure | Typical Conditions |

| Sulfonamide | Benzenesulfonyl Chloride | Pyridine, DCM, 0°C to RT | |

| Sulfonylurea | 1. Benzenesulfonyl Chloride2. Phenyl Isocyanate | 1. Pyridine, DCM2. Base, Acetonitrile (B52724) |

Aromatic Ring Functionalization for Diversification

The phenyl ring of this compound is another key site for modification. Introducing substituents onto the ring can significantly alter the molecule's electronic properties, steric profile, and potential for intermolecular interactions.

The substitution pattern on the aromatic ring is governed by the directing effects of the existing groups: the amino (-NH₂), morpholino, and propoxy (-OPr) groups. All three are activating, ortho-, para-directing groups. The primary amine is a very strong activating group. Therefore, electrophilic aromatic substitution reactions (e.g., halogenation, nitration, Friedel-Crafts acylation) would be expected to occur at the positions ortho or para to the amino group (positions 3 and 5). Given the steric hindrance from the adjacent morpholino and propoxy groups, substitution at the C5 position is the most probable outcome. Care must be taken during these reactions, as the high activation of the ring can lead to multiple substitutions or side reactions if conditions are not carefully controlled. For instance, nitration would require protection of the highly reactive amino group (e.g., by converting it to an amide) to prevent oxidation and to moderate the reaction.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, but they require an aryl halide or triflate as a starting material. Therefore, to utilize these reactions, this compound must first be functionalized, for example, through halogenation (e.g., bromination at the C5 position) to create a suitable precursor.

Suzuki Coupling: The resulting halo-derivative could be coupled with a boronic acid or ester (R-B(OH)₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to form a new C-C bond, introducing various aryl or alkyl groups. beilstein-journals.org

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst would yield an alkynylated derivative. beilstein-journals.org

Heck Reaction: Coupling with an alkene under palladium catalysis would introduce a vinyl substituent.

These reactions dramatically expand the structural diversity achievable from the core scaffold, allowing for the attachment of complex functionalities.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions This table illustrates hypothetical reactions starting from a brominated derivative.

| Reaction Name | Coupling Partner | Generic Product |

| Suzuki | Arylboronic Acid (Ar-B(OH)₂) | Aryl-substituted analog |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Alkynyl-substituted analog |

| Heck | Alkene (CH₂=CHR) | Alkenyl-substituted analog |

Tailoring the Propoxy Chain

The propoxy group offers a third avenue for analog synthesis. Modification of this chain can influence properties such as solubility, lipophilicity, and metabolic stability. A common strategy to enable diversification at this position is through ether cleavage. Treatment of this compound with a strong Lewis acid like boron tribromide (BBr₃) would cleave the propyl ether to yield the corresponding phenol (B47542), 2-Morpholino-4-hydroxyaniline.

This phenolic intermediate is a versatile precursor for synthesizing a new library of ether analogs via the Williamson ether synthesis. Reaction of the phenol with various alkyl halides (R-X) in the presence of a base (e.g., K₂CO₃) would allow for the introduction of:

Longer or shorter alkyl chains.

Branched or cyclic alkyl groups.

Chains containing other functional groups (e.g., esters, amides, other ethers).

This approach provides fine control over the steric and electronic properties of the substituent at the C4 position of the aniline ring.

Homologation and Chain Elongation

Homologation, or the extension of the alkyl chain, of the 4-propoxy group can be achieved through established synthetic methodologies. A common and effective method is the Williamson ether synthesis. masterorganicchemistry.com This approach would involve the O-alkylation of a suitable precursor, 4-amino-3-morpholinophenol, with a series of alkyl halides of varying lengths (e.g., 1-bromobutane, 1-bromopentane, 1-bromohexane).

The general synthetic route would proceed as follows:

Precursor Synthesis: Preparation of 4-amino-3-morpholinophenol.

Deprotonation: Treatment of the phenolic hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide ion.

Alkylation: Reaction of the phenoxide intermediate with a homologous series of primary alkyl halides (R-X, where R = C₄H₉, C₅H₁₁, etc., and X = Br, I) via an Sₙ2 mechanism to yield the desired 4-alkoxy analogs. masterorganicchemistry.com

This strategy allows for the systematic extension of the alkoxy chain, providing a series of homologous compounds for further investigation.

Table 1: Proposed Homologs of this compound This table presents potential compounds synthesized via the described methods.

| Compound Name | Alkoxy Group | Molecular Formula |

| 2-Morpholino-4-butoxyaniline | Butoxy | C₁₄H₂₂N₂O₂ |

| 2-Morpholino-4-pentoxyaniline | Pentoxy | C₁₅H₂₄N₂O₂ |

| 2-Morpholino-4-hexoxyaniline | Hexoxy | C₁₆H₂₆N₂O₂ |

Introduction of Terminal Functional Groups (e.g., hydroxyl, halogen)

The introduction of terminal functional groups at the distal end of the alkoxy chain is a key strategy for modifying the polarity, reactivity, and potential for further conjugation of the parent molecule. This can also be accomplished using the Williamson ether synthesis, employing bifunctional alkylating agents.

Introduction of a Terminal Hydroxyl Group: To synthesize a terminal alcohol, the precursor 4-amino-3-morpholinophenol would be alkylated with a halo-alcohol, such as 3-bromopropan-1-ol. To prevent the unwanted reaction of the alcohol moiety, its hydroxyl group may first need to be protected with a suitable protecting group (e.g., tert-butyldimethylsilyl ether) before the alkylation step. A final deprotection step would then reveal the terminal hydroxyl group.

Introduction of a Terminal Halogen: For the introduction of a terminal halogen, a dihaloalkane (e.g., 1,3-dibromopropane (B121459) or 1,4-dibromobutane) is used as the alkylating agent. By carefully controlling the stoichiometry (using an excess of the dihaloalkane), monosubstitution on the phenoxide can be favored, yielding a terminal halide that serves as a handle for subsequent chemical transformations.

Table 2: Proposed this compound Analogs with Terminal Functional Groups This table presents potential compounds synthesized via the described methods.

| Compound Name | Functionalized Alkoxy Chain | Molecular Formula |

| 3-(2-Morpholino-4-aminophoenoxy)propan-1-ol | 3-Hydroxypropoxy | C₁₃H₂₀N₂O₃ |

| 4-(4-(3-Bromopropoxy)-2-morpholinoaniline) | 3-Bromopropoxy | C₁₃H₁₉BrN₂O₂ |

| 4-(4-(4-Chlorobutoxy)-2-morpholinoaniline) | 4-Chlorobutoxy | C₁₄H₂₁ClN₂O₂ |

Structural Modifications of the Morpholine (B109124) Moiety

The morpholine ring is a common scaffold in medicinal chemistry, valued for its physicochemical properties. nih.gov Modification or replacement of this moiety is a standard approach in drug design to alter properties such as basicity, lipophilicity, and metabolic stability.

Replacement with Other Saturated Heterocycles (e.g., piperidine (B6355638), piperazine)

The isosteric or bioisosteric replacement of the morpholine ring with other saturated heterocycles like piperidine or piperazine (B1678402) can significantly impact the pharmacological profile of the molecule. nih.govacs.org The synthesis of these analogs would likely not involve the direct modification of this compound. Instead, it would be more synthetically feasible to build these analogs from a common intermediate, such as 1-nitro-2-chloro-4-propoxybenzene or a related precursor.

Synthesis of Piperidine Analog: The synthesis of 2-piperidino-4-propoxyaniline could be achieved by the nucleophilic aromatic substitution of a leaving group (e.g., chlorine or fluorine) at the C2 position of a suitable nitrobenzene (B124822) precursor with piperidine, followed by the reduction of the nitro group to an aniline.

Synthesis of Piperazine Analog: Similarly, the piperazine analog can be prepared using a similar synthetic sequence. Typically, a mono-protected piperazine (e.g., N-Boc-piperazine or N-benzylpiperazine) is used in the initial nucleophilic substitution step to prevent double arylation. nih.gov The protecting group is then removed in a subsequent step, often concurrently with or following the nitro group reduction, to yield the final primary or secondary amine on the piperazine ring.

Table 3: Proposed Analogs with Alternative Saturated Heterocycles This table presents potential compounds synthesized via the described methods.

| Compound Name | Heterocyclic Moiety | Molecular Formula |

| 2-Piperidino-4-propoxyaniline | Piperidine | C₁₅H₂₄N₂O |

| 2-(Piperazin-1-yl)-4-propoxyaniline | Piperazine | C₁₄H₂₃N₃O |

| 2-(4-Methylpiperazin-1-yl)-4-propoxyaniline | 4-Methylpiperazine | C₁₅H₂₅N₃O |

Introduction of Substituents on the Morpholine Ring

Direct functionalization of the C-H bonds of the morpholine ring in this compound is synthetically challenging. Therefore, the synthesis of analogs with substituents on the morpholine ring is typically accomplished by constructing the desired substituted morpholine scaffold first. nih.govresearchgate.net

The general approach involves synthesizing a substituted amino alcohol, which is then cyclized to form the substituted morpholine ring. For example, a cis-3,5-disubstituted morpholine can be synthesized from an enantiomerically pure amino alcohol precursor. nih.gov This pre-formed substituted morpholine can then be attached to the aniline core through methods such as the Buchwald-Hartwig amination or nucleophilic aromatic substitution on an appropriate 4-propoxyaniline (B1293681) precursor. This modular strategy allows for the introduction of a wide variety of substituents at various positions on the morpholine ring, enabling a thorough exploration of the SAR. nih.govresearchgate.net

Table 4: Proposed Analogs with Substituted Morpholine Rings This table presents potential compounds synthesized via the described methods.

| Compound Name | Substituted Morpholine Moiety | Molecular Formula |

| 2-((2S)-2-Methylmorpholino)-4-propoxyaniline | (2S)-2-Methylmorpholine | C₁₅H₂₄N₂O₂ |

| 2-((3R)-3-Methylmorpholino)-4-propoxyaniline | (3R)-3-Methylmorpholine | C₁₅H₂₄N₂O₂ |

| 2-((2S,6R)-2,6-Dimethylmorpholino)-4-propoxyaniline | (2S,6R)-2,6-Dimethylmorpholine | C₁₆H₂₆N₂O₂ |

Mechanistic Investigations of Reactions Involving 2 Morpholino 4 Propoxyaniline

Kinetic Studies of Key Reactions

No kinetic data or studies on the reaction rates, order, or activation energies for reactions involving 2-Morpholino-4-propoxyaniline were found in the public domain.

Spectroscopic Monitoring of Reaction Intermediates (in situ NMR, IR, UV-Vis)

There are no available spectroscopic studies (in situ NMR, IR, or UV-Vis) that identify or monitor reaction intermediates in transformations of this compound.

Isotope Labeling Studies for Reaction Pathway Elucidation

No research employing isotope labeling techniques to elucidate the reaction pathways of this compound has been published.

Linear Free Energy Relationships (LFERs) for Substituent Effects

No studies applying Linear Free Energy Relationships to investigate substituent effects on the reactivity of this compound or its derivatives were identified.

Catalytic Cycle Elucidation for Metal-Mediated Transformations

There is no information available regarding the elucidation of catalytic cycles for any metal-mediated transformations that involve this compound as a substrate or ligand.

Computational and Theoretical Chemistry Studies of 2 Morpholino 4 Propoxyaniline

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to predicting the electronic structure and a wide range of molecular properties. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. For 2-Morpholino-4-propoxyaniline, methods like DFT with a basis set such as 6-311G(d,p) would be employed to obtain an optimized molecular geometry and to calculate the electronic properties described below. researchgate.net

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties.

HOMO: This orbital represents the outermost electrons and acts as an electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons to an electrophile. In this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the nitrogen atom of the amino group, which are the most nucleophilic sites.

LUMO: This is the lowest energy orbital that can accept electrons, thus acting as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons from a nucleophile. The LUMO for this molecule would likely be distributed over the aromatic system.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive.

A theoretical study would generate data similar to that presented in the hypothetical table below, which illustrates the kind of information obtained from a frontier orbital analysis.

| Parameter | Hypothetical Energy (eV) |

| HOMO Energy | -5.25 |

| LUMO Energy | -0.75 |

| HOMO-LUMO Gap (ΔE) | 4.50 |

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for this compound.

Electrostatic Potential Surface and Charge Distribution Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded to show different potential values on the electron density surface.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For this compound, these regions would be expected around the oxygen atom of the morpholine (B109124) ring, the oxygen of the propoxy group, and the nitrogen of the aniline group.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. Positive potentials are typically found around the hydrogen atoms, particularly the amine hydrogens.

Green Regions: Denote areas of neutral potential.

Prediction of pKa Values for Acidic and Basic Sites

Computational methods can predict the pKa values, which quantify the acidity or basicity of different functional groups in a molecule. For this compound, there are two primary basic sites: the nitrogen atom of the aniline group and the nitrogen atom of the morpholine ring. The propoxy group's oxygen is also weakly basic.

The pKa of the conjugate acid of the aniline nitrogen is expected to be lower (less basic) due to the delocalization of the nitrogen's lone pair into the aromatic ring. The morpholine nitrogen, being a secondary aliphatic amine, is expected to be more basic. A computational study would calculate the free energy change associated with protonation at each site to predict their respective pKa values.

| Functional Group | Predicted Site | Hypothetical pKa |

| Aromatic Amine | Aniline Nitrogen | 4.5 - 5.5 |

| Aliphatic Amine | Morpholine Nitrogen | 8.5 - 9.5 |

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for this compound.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function and interactions.

Conformational Analysis: This involves identifying the stable conformations (isomers that can be interconverted by rotation around single bonds) of the molecule. The morpholine ring typically adopts a stable chair conformation. nih.gov Rotations around the C-N bond connecting the morpholine to the aniline ring and the C-O bond of the propoxy group will lead to various conformers. Quantum chemical calculations would be used to determine the relative energies of these conformers to identify the most stable, lowest-energy structure.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of this compound. researchgate.net By simulating the molecule in a solvent (like water) at a specific temperature, MD can reveal how the molecule flexes, how its conformations change over time, and how it interacts with solvent molecules. This provides a more realistic picture of the molecule's behavior in a biological or chemical system.

Reaction Mechanism Modeling and Transition State Characterization

Theoretical chemistry can be used to model potential chemical reactions involving this compound. For instance, one could model its reaction with an electrophile. This involves:

Mapping the Reaction Pathway: Calculating the energy of the system as the reactants are converted into products.

Identifying Transition States: Locating the highest energy point along the reaction pathway, known as the transition state. The structure and energy of the transition state determine the activation energy and, therefore, the rate of the reaction.

Characterizing Intermediates: Identifying any stable intermediates that may form during the reaction.

Such studies would clarify the reactivity of the molecule and predict the most likely products of a given reaction.

Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, IR vibrational frequencies) to aid in structural assignment methodology

Computational methods can predict various spectroscopic properties, which are invaluable for confirming the structure of a synthesized compound.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring of 2 Morpholino 4 Propoxyaniline

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is a cornerstone for separating and analyzing chemical mixtures. For 2-Morpholino-4-propoxyaniline, various chromatographic methods are employed to assess purity, identify byproducts, and optimize synthetic routes.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of this compound. A reverse-phase HPLC (RP-HPLC) method is typically developed due to the compound's moderate polarity. The method development process involves optimizing the column, mobile phase composition, and detector settings to achieve optimal separation and sensitivity.

A typical method would utilize a C18 column, which provides excellent separation for aromatic compounds. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure the efficient elution of the target compound and any impurities with different polarities. nih.gov Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector set at a wavelength where the aniline (B41778) chromophore exhibits maximum absorbance.

Validation of the developed HPLC method is performed according to established guidelines to ensure its reliability. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Illustrative HPLC Method Parameters and Validation Data

| Parameter | Condition / Value |

|---|---|

| Chromatographic System | HPLC with DAD/UV Detector |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric Acid in Water; B: Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Linearity (Concentration Range) | 1-100 µg/mL (r² > 0.999) |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | < 2.0% |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. Due to its relatively high molecular weight and polarity, this compound may require derivatization to increase its volatility and thermal stability for GC analysis. A common derivatization strategy for amines involves acylation or silylation.

However, GC is particularly useful for detecting and quantifying small, volatile byproducts or residual starting materials from its synthesis. For instance, if the synthesis involves simpler precursors, GC can monitor their consumption. The analysis of morpholine (B109124), a structural component, has been successfully performed using GC, often after derivatization to form a more volatile compound like N-nitrosomorpholine. nih.govnih.gov A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used. An inert, base-deactivated capillary column is often chosen to prevent peak tailing associated with amine analysis. nih.gov

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective tool for the qualitative monitoring of reaction progress and for the preliminary optimization of purification conditions. During the synthesis of this compound, TLC can be used to track the disappearance of starting materials and the appearance of the product. By comparing the retardation factor (Rf) of spots on the TLC plate with those of known standards, the reaction's progress can be estimated. Different solvent systems, typically mixtures of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol), can be tested to find the optimal conditions for separating the product from impurities, which guides the development of column chromatography purification methods.

High-Resolution Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

When novel derivatives of this compound are synthesized, high-resolution spectroscopic techniques are indispensable for unambiguous structure determination.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For a derivative of this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is required.

¹H NMR: Provides information on the number of different types of protons and their connectivity. The spectrum would show characteristic signals for the aromatic protons, the propoxy group protons (-OCH₂CH₂CH₃), and the morpholine ring protons.

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other (typically on adjacent carbons), helping to piece together fragments like the propoxy chain.

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with the carbon atoms they are directly attached to, allowing for the definitive assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over two to three bonds. This is crucial for connecting the different structural fragments, such as linking the propoxy group and the morpholine ring to the correct positions on the aniline aromatic ring.

Table 2: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (on C3, C5, C6) | 6.7 - 7.0 | m (Multiplet) |

| NH₂ | ~3.5 - 4.5 (broad) | s (Singlet) |

| O-CH₂ (propoxy) | ~3.9 | t (Triplet) |

| O-CH₂ (morpholine) | ~3.8 | t (Triplet) |

| N-CH₂ (morpholine) | ~3.0 | t (Triplet) |

| -CH₂- (propoxy) | ~1.8 | sextet |

| -CH₃ (propoxy) | ~1.0 | t (Triplet) |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of a novel compound. nih.gov Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to generate ions from the sample.